Home > Products > Screening Compounds P54936 > cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol - 936901-75-6

cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol

Catalog Number: EVT-3305886
CAS Number: 936901-75-6
Molecular Formula: C11H13BrN4O
Molecular Weight: 297.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol typically involves several steps:

  1. Starting Materials: The synthesis often begins with α-bromoketones and 2-aminopyridines.
  2. Reagents: Common reagents include toluene and tert-butyl hydroperoxide (TBHP), which facilitate the formation of intermediates such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and pressures to optimize yield and purity.

The detailed reaction pathways can be complex, involving multiple intermediate steps leading to the final product through careful manipulation of reaction conditions.

Molecular Structure Analysis

The molecular structure of cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol can be described as follows:

  • Core Structure: The compound contains an imidazo[1,5-a]pyrazine ring system which is known for its biological activity.
  • Functional Groups: It includes a bromo substituent at the 1-position and an amino group at the 8-position of the imidazo ring.
  • Cyclobutanol Moiety: The presence of the cyclobutanol group adds to its structural complexity and may influence its chemical reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) analysis indicates distinct chemical shifts corresponding to various protons in the molecule, providing insights into its conformational properties.

Chemical Reactions Analysis

cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol participates in several key chemical reactions:

  1. Oxidation: This can be facilitated by oxidizing agents such as TBHP, potentially yielding different derivatives of imidazo[1,5-a]pyrazine.
  2. Reduction: Common reducing agents like sodium borohydride are employed to modify functional groups within the compound.
  3. Substitution Reactions: The bromine atom can undergo substitution reactions with various nucleophiles under appropriate conditions, leading to a diverse array of substituted products.

The outcomes of these reactions depend significantly on the specific reagents used and the reaction conditions applied.

Mechanism of Action

The mechanism by which cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The imidazo[1,5-a]pyrazine core is known to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This interaction may lead to alterations in cellular processes that are critical for therapeutic applications.

Physical and Chemical Properties Analysis

Key physical and chemical properties of cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol include:

  • Boiling Point: Specific boiling point data is not widely available but can be inferred from similar compounds.
  • Solubility: The compound's solubility characteristics are critical for its application in biological systems.

Analytical techniques such as chromatography and spectroscopy can be employed to determine these properties accurately.

Applications

cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol has potential applications in various scientific fields:

  1. Pharmaceutical Research: Its unique structure makes it a candidate for drug development, particularly as an inhibitor targeting specific kinases involved in cancer progression.
  2. Biochemical Studies: The compound can serve as a tool for investigating biochemical pathways due to its ability to interact with specific molecular targets.
  3. Synthetic Chemistry: As a versatile intermediate, it may be used in synthesizing other complex organic molecules.
Introduction to the Compound and Its Pharmacological Significance

Structural Classification within Imidazo[1,5-a]pyrazine-Based Therapeutics

The imidazo[1,5-a]pyrazine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its optimal physiochemical properties and bioisosteric relationship with purine nucleotides. Within this structural class, the title compound occupies a specialized niche characterized by three distinct structural features:

  • Stereochemical Complexity: The cis-configuration of the 1-methylcyclobutanol substituent (confirmed by chiral descriptors in the SMILES notation: O[C@@]1(C)CC@@HC1) introduces three-dimensionality that significantly impacts target binding kinetics and selectivity profiles [1] [3]. This spatial arrangement creates a 120° angle between the heterocyclic plane and the cyclobutyl ring, optimizing vector orientation for protein interactions inaccessible to planar scaffolds.

  • Bifunctional Reactivity: Positioned at the molecular periphery, the bromine atom (C-Br bond dissociation energy ≈ 276 kJ/mol) and amino group (pKa ≈ 28) provide orthogonal chemical handles for sequential functionalization. This enables rational structure-activity relationship exploration through controlled derivatization via palladium-catalyzed cross-coupling and nucleophilic substitution chemistries [1] [10].

  • Hydrogen-Bonding Topography: The 8-amino group and cyclobutanol hydroxy group create a specific H-bond donor/acceptor pattern (PSA = 77.17 Ų) that mimics the ATP adenine motif while introducing sterically constrained interactions unavailable to simpler imidazole derivatives [3] [5]. Molecular modeling indicates this arrangement optimally complements the hinge region topology of PI3K kinase isoforms.

Table 1: Structural Comparison of Imidazo[1,5-a]pyrazine Derivatives

CompoundCAS Number3-SubstituentStereochemistryMolecular Formula
Title Compound936901-75-61-methylcyclobutanolcis-C₁₁H₁₃BrN₄O
Trans Isomer1447607-56-81-methylcyclobutanoltrans-C₁₁H₁₃BrN₄O
Unsubstituted Core936901-74-5HN/AC₇H₅BrN₄
3-Cyclobutyl Analog1523606-23-6aminocyclobutaneN/AC₁₀H₁₁BrN₄

The critical importance of the cis-cyclobutanol configuration is evidenced by distinct synthetic handling requirements. Suppliers universally specify cold-chain transportation (2-8°C) and inert atmosphere storage to preserve stereochemical integrity and prevent epimerization or decomposition [1] [3] [7]. This contrasts with the trans-isomer (CAS 1447607-56-8), which exhibits different stability profiles and lacks comparable documentation of pharmacological utility [2]. The cis-configuration specifically enables optimal vector alignment for interactions with the ATP-binding cleft of PI3K isoforms, as demonstrated in patent examples where this stereoisomer consistently produced superior kinase inhibition profiles compared to its trans-counterpart [10].

Role as a Key Intermediate in Kinase Inhibitor Discovery

The strategic incorporation of both bromine and amino functionalities establishes this compound as a linchpin intermediate for constructing complex kinase inhibitors through sequential modification. The synthetic versatility manifests in two primary reaction pathways:

  • Suzuki-Miyaura Cross-Coupling: The C-Br bond undergoes efficient palladium-catalyzed coupling with boronic acids/esters under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60-80°C) to introduce aryl or heteroaryl groups at the 1-position. This reaction tolerates diverse functional groups including esters, protected amines, and heterocycles, enabling rapid generation of structural diversity [1] [10].

  • Electrophilic Aromatic Substitution: The electron-rich 8-amino group facilitates regioselective electrophilic reactions including acylation, sulfonylation, or reductive amination. This allows installation of solubility-enhancing or pharmacokinetic-modifying groups without affecting the bromine reactivity [3] [10].

Table 2: Synthetic Applications in Kinase Inhibitor Development

Reaction TypePosition ModifiedExample ProductsTherapeutic TargetYield Reference
Suzuki CouplingC-1 Bromine1-Aryl derivativesPI3Kα/δ isoforms~94% [3]
Buchwald-Hartwig AminationC-8 Amino8-Dialkylamino derivativesmTORC1 inhibitionPatent examples [10]
Sequential FunctionalizationBoth sitesDual-modified inhibitorsDual PI3K/mTOR inhibitorsLead optimization [10]
Reductive AminationC-8 Amino8-(Aminomethyl) derivativesEnhanced blood-brain barrier penetrationNot specified

The synthetic efficiency of this building block is evidenced by its use in multi-gram synthesis of clinical candidates. Patent examples demonstrate its conversion to advanced intermediates in a single step with yields approaching 94% under optimized coupling conditions [3]. This efficiency is critical for structure-activity relationship campaigns requiring rapid analog synthesis. The compound's strategic value is further amplified by its incorporation into structurally complex kinase inhibitors exemplified in US Patent 8,481,733, where the cis-cyclobutanol moiety provides optimal vectoring for interactions with specific residues (Val851, Lys802) in the ATP-binding pocket of PI3Kγ [10]. Molecular modeling of representative inhibitors shows the cyclobutyl oxygen forming a critical hydrogen bond with the kinase hinge region while the methyl group induces favorable hydrophobic packing against Ile831 – interactions geometrically unattainable with alternative substituents.

Overview of Target Pathologies: Hyperproliferative and Neoplastic Diseases

The therapeutic applications of derivatives synthesized from this intermediate concentrate predominantly in oncology, specifically targeting malignancies driven by dysregulated PI3K/AKT/mTOR signaling pathways. This signaling axis represents one of the most frequently altered in human cancers, with pathway mutations occurring in >50% of breast, endometrial, and colorectal carcinomas. The compound's structural derivatives primarily address two therapeutic contexts:

  • PI3K-Dependent Malignancies: Isoform-specific inhibitors derived from this scaffold show particular efficacy in tumors with PIK3CA mutations or PTEN loss. Patent data demonstrates lead compounds achieving IC₅₀ values <10 nM against PI3Kα in enzyme assays and potent antiproliferative activity in breast (MCF-7, IC₅₀ = 62 nM) and prostate (PC-3, IC₅₀ = 89 nM) cancer cell lines [10]. The cis-cyclobutanol moiety specifically enhances selectivity for p110α over related lipid kinases by exploiting unique steric constraints in the catalytic pocket.

  • Therapy-Resistant Tumor Subsets: Derivatives modified at both the 1- and 8-positions show efficacy against cancers with acquired resistance to first-generation kinase inhibitors. This includes mTOR-dependent signaling bypass mechanisms in HER2-positive breast cancers that develop resistance to trastuzumab or lapatinib. The molecular flexibility inherent in this scaffold allows simultaneous engagement of mTORC1 and DNA-PK – a dual-inhibition profile that overcomes common resistance mechanisms [10].

The translational significance of this chemical intermediate is evidenced by its utilization in developing compounds that disrupt aberrant signal transduction in the tumor microenvironment. Specific derivatives demonstrate potent inhibition of HIF-1α accumulation under hypoxic conditions (IC₅₀ = 40 nM), effectively blocking angiogenesis through VEGF suppression [10]. This multi-faceted mechanism addresses both cancer cell-autonomous proliferation and microenvironmental support systems – a therapeutic strategy made possible by the structural versatility engineered into this molecular scaffold. The commercial validation of its importance appears in its specialized handling requirements across global suppliers (cold-chain distribution, inert atmosphere packaging) and premium pricing ($538.65/250mg at 95% purity) reflecting both synthetic complexity and pharmacological value [1] [7].

Table 3: Key Compounds Derived from the Title Intermediate

Chemical EntityStructural ModificationsDevelopment StatusPrimary IndicationsMechanistic Class
Example 1 (Patent)1-(4-phenoxyphenyl), 8-aminoPreclinicalSolid tumorsPI3Kα/δ inhibitor
Example 2 (Patent)1-(3-methoxy-4-phenoxyphenyl), 8-(carbamate)Lead optimizationHER2+ breast cancerDual mTOR/DNA-PK inhibitor
Example 3 (Patent)1-(4-(4-methylpiperazin-1-yl)phenyl), 8-aminoCandidate selectionHypoxia-resistant tumorsHIF-1α suppressor

Properties

CAS Number

936901-75-6

Product Name

cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol

IUPAC Name

3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol

Molecular Formula

C11H13BrN4O

Molecular Weight

297.15 g/mol

InChI

InChI=1S/C11H13BrN4O/c1-11(17)4-6(5-11)10-15-8(12)7-9(13)14-2-3-16(7)10/h2-3,6,17H,4-5H2,1H3,(H2,13,14)

InChI Key

ADYHPYNMZMANBW-UHFFFAOYSA-N

SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)Br)O

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.